Non-Covalent vs. Covalent GPX4 Degradation Activity
NC-R17 was developed as a non-covalent analog of the potent GPX4 degrader, R17. While the covalent degrader R17 exhibits excellent GPX4 degradation at nanomolar levels in both wild-type and drug-resistant tumor cells, the non-covalent modification in NC-R17 leads to a moderate reduction in degradation efficacy [1]. This trade-off represents a deliberate optimization step to potentially mitigate off-target liabilities associated with covalent warheads [1].
| Evidence Dimension | GPX4 protein degradation potency |
|---|---|
| Target Compound Data | Moderate GPX4 degradation activity [1] |
| Comparator Or Baseline | Compound R17 (covalent GPX4 degrader): Potent degradation at nanomolar levels [1] |
| Quantified Difference | The non-covalent NC-R17 is described as having 'moderate' activity compared to the 'excellent' activity of the covalent R17 [1]. |
| Conditions | Wild-type and drug-resistant tumor cell lines [1] |
Why This Matters
This data confirms NC-R17's function as a GPX4 degrader and provides a clear efficacy benchmark, guiding its use in experiments where a non-covalent degradation mechanism is required over a covalent one.
- [1] Zheng, C., Wang, C., Sun, D., Wang, H., Li, B., Liu, G., Liu, Z., Zhang, L., & Xu, P. (2023). Structure-activity relationship study of RSL3-based GPX4 degraders and its potential noncovalent optimization. European Journal of Medicinal Chemistry, 255, 115393. View Source
